molecular formula C16H19N3O6S2 B4022225 N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide

N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide

Cat. No. B4022225
M. Wt: 413.5 g/mol
InChI Key: WPRDMTXBXZQICJ-UHFFFAOYSA-N
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Description

N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide is a complex sulfonamide compound. While the literature does not directly discuss this specific compound, it provides insights into similar compounds and their chemical behaviors, offering a foundational understanding of its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related sulfonamides involves steps that can likely be adapted for N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide. These compounds are generally synthesized through reactions involving nitrobenzenesulfonyl chlorides with amines, often employing protective group strategies and specific reaction conditions to achieve the desired product (Fukuyama, Jow, & Cheung, 1995).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized using spectroscopic techniques such as FTIR, FT-Raman, UV, and NMR. These methods provide detailed information about the bond lengths, bond angles, and overall geometry of the molecule. Density functional theory (DFT) calculations are often performed to predict these structural parameters, which are then compared with experimental data for validation (Govindarasu, Kavitha, & Sundaraganesan, 2014).

Chemical Reactions and Properties

Sulfonamide compounds exhibit a variety of chemical reactions, including alkylation, acylation, and intramolecular arylation. These reactions are facilitated by the presence of nitro and sulfonyl groups, which act as activating or directing groups for further chemical transformations. The reactivity of these compounds is influenced by the nature of substituents and reaction conditions (Nyassé, Grehn, Ragnarsson, Maia, Monteiro, Leito, Koppel, & Koppel, 1995).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their characterization and application. These properties are determined through experimental techniques and are essential for understanding the compound's behavior in different environments (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).

Chemical Properties Analysis

The chemical properties of N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide can be inferred from studies on similar sulfonamide compounds. These properties include reactivity towards nucleophiles, electrophiles, and various reagents. The presence of both nitro and sulfonyl groups significantly impacts the compound's chemical behavior, making it a versatile intermediate for organic synthesis (Eren, Özdemir. Koçak, & Özdemir, 2018).

properties

IUPAC Name

N-tert-butyl-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S2/c1-16(2,3)18-27(24,25)15-8-4-12(5-9-15)17-26(22,23)14-10-6-13(7-11-14)19(20)21/h4-11,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRDMTXBXZQICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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